molecular formula C8H11NO2 B1268926 N-tert-Butylmaleimide CAS No. 4144-22-3

N-tert-Butylmaleimide

Cat. No.: B1268926
CAS No.: 4144-22-3
M. Wt: 153.18 g/mol
InChI Key: YEKDUBMGZZTUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butylmaleimide is an organic compound with the chemical formula C8H11NO2. It is a solid crystal that ranges from colorless to light yellow. This compound is known for its high melting and boiling points, making it stable at room temperature. This compound is insoluble in water but soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tert-Butylmaleimide is typically synthesized by reacting maleic acid with tert-butylamine. This reaction can be carried out at room temperature or under slight heating. The product is then purified through crystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and distillation are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: N-tert-Butylmaleimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Imide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted imides.

Scientific Research Applications

N-tert-Butylmaleimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butylmaleimide involves its ability to form stable imide bonds. This property makes it an effective crosslinking agent in polymer chemistry and protein studies. The molecular targets include reactive entities in organic synthesis, leading to specific conversion reactions .

Comparison with Similar Compounds

Comparison: N-tert-Butylmaleimide is unique due to its tert-butyl group, which provides steric hindrance and enhances its stability. This makes it more suitable for applications requiring high thermal stability and resistance to degradation compared to other maleimide derivatives .

Properties

IUPAC Name

1-tert-butylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-8(2,3)9-6(10)4-5-7(9)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKDUBMGZZTUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349124
Record name N-tert-Butylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4144-22-3
Record name N-tert-Butylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-Butylmaleimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-Butylmaleimide
Reactant of Route 2
Reactant of Route 2
N-tert-Butylmaleimide
Reactant of Route 3
Reactant of Route 3
N-tert-Butylmaleimide
Reactant of Route 4
N-tert-Butylmaleimide
Reactant of Route 5
N-tert-Butylmaleimide
Reactant of Route 6
N-tert-Butylmaleimide
Customer
Q & A

Q1: How does the bulky tert-butyl group in N-tert-butylmaleimide affect its reactivity in cycloaddition reactions compared to smaller N-substituents?

A: The presence of the tert-butyl group in this compound leads to a steric reversal of the typical endo-selectivity observed in 1,3-dipolar cycloadditions with phthalazinium ylides. While N-methyl and N-aryl maleimides primarily form endo-cycloadducts, this compound favors the formation of exo-cycloadducts, specifically exo-1,2-(dicarboxy-N-tert-butylimido)-1,2,3,10b-tetrahydropyrrolo[2,1-a]phthalazines. This preference for exo-products is attributed to the steric hindrance imposed by the bulky tert-butyl group, which makes the endo approach less favorable. []

Q2: What are the potential applications of this compound in polymer chemistry?

A: this compound serves as a monomer in the synthesis of poly(N-tert-alkylmaleimide)s. These polymers are of interest due to their potential applications in various fields. While specific applications are not detailed in the provided abstracts, the synthesis and characterization of these polymers suggest ongoing research into their properties and potential uses. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.